molecular formula C19H18Cl2F3N3O B2905452 1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone CAS No. 303148-36-9

1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone

Cat. No.: B2905452
CAS No.: 303148-36-9
M. Wt: 432.27
InChI Key: ILDZPNJBIOTOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone is a synthetic compound featuring a piperazine core linked to a substituted pyridine moiety via a propanone bridge.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3O/c1-12(17-16(21)10-13(11-25-17)19(22,23)24)18(28)27-8-6-26(7-9-27)15-4-2-14(20)3-5-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDZPNJBIOTOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights three compounds with partial structural or functional similarities:

Fipronil

  • Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
  • Key Features : Pyrazole ring with sulfinyl and trifluoromethyl groups.
  • Comparison :
    • Structural Divergence : Unlike the target compound’s piperazine-pyridine scaffold, fipronil uses a pyrazole core. Both share trifluoromethyl and chloro substituents, which enhance lipophilicity and target binding.
    • Functional Role : Fipronil is a broad-spectrum insecticide targeting GABA receptors . The target compound’s piperazine group may interact with neurotransmitter systems (e.g., serotonin or dopamine receptors), suggesting divergent biological pathways.

Ethiprole

  • Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.
  • Key Features : Ethylsulfinyl group replaces fipronil’s trifluoromethylsulfinyl.
  • Comparison: Substituent Effects: Ethiprole’s ethylsulfinyl group reduces electronegativity compared to fipronil, altering insecticidal selectivity . The target compound’s pyridine-trifluoromethyl group may confer distinct electronic properties affecting receptor affinity. Bioactivity: Ethiprole shares fipronil’s GABA receptor action but with modified potency. The target compound’s piperazine linker could enable interactions with non-GABA targets.

Pyrazon

  • Structure: 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone.
  • Key Features: Pyridazinone core with phenyl and chloro substituents.
  • Comparison: Heterocycle Differences: Pyrazon’s pyridazinone ring contrasts with the target’s pyridine and piperazine systems. Pyridazinones are associated with herbicidal activity (e.g., photosynthesis inhibition) . Functional Groups: Both compounds include chloro substituents, but the target’s trifluoromethyl group may enhance metabolic stability compared to pyrazon’s amino group.

Critical Analysis of Research Findings

  • Structural Determinants of Activity: The target compound’s piperazine-pyridine architecture diverges significantly from pyrazole- or pyridazinone-based analogs. Piperazine derivatives often exhibit CNS activity, whereas pyridazinones (e.g., pyrazon) target plant systems . The trifluoromethyl group in both the target compound and fipronil/ethiprole enhances resistance to metabolic degradation, a critical factor in agrochemical design.
  • Limitations in Existing Data: No direct studies comparing the target compound’s efficacy or mechanisms with the listed analogs were found in the provided evidence. Further research is needed to elucidate its biological targets, especially given its hybrid pharmacophore.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(4-chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone, and how can purity be ensured?

  • Methodological Answer : Synthesis requires multi-step protocols involving piperazine coupling, chlorophenyl substitution, and ketone formation. Key steps include:

  • Reagent selection : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyridinyl groups) .
  • Purity control : Employ HPLC (≥95% purity threshold) and NMR to verify structural integrity. Crystallization in ethanol/water mixtures improves yield .
  • Challenges : Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (24–48 hrs) .

Q. How can researchers characterize the molecular structure of this compound with high confidence?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray diffraction : Resolve bond angles and torsion angles (e.g., piperazine ring conformation) using single-crystal analysis .
  • Mass spectrometry : Confirm molecular weight (634.12 g/mol) via high-resolution ESI-MS .
  • NMR : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on the deshielded pyridinyl protons (δ 8.2–8.5 ppm) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use dose-response curves (IC50_{50} values) across multiple cell lines to account for variability in receptor expression .
  • Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR (surface plasmon resonance) .
  • Data reconciliation : Apply multivariate analysis to distinguish between off-target effects and true structure-activity relationships (SARs) .

Q. How can researchers investigate the compound’s mechanism of action when initial in vitro results conflict with computational predictions?

  • Methodological Answer :

  • Computational refinement : Re-dock the compound using cryo-EM or MD simulations to account for protein flexibility .
  • Functional assays : Perform competitive binding assays (e.g., FRET-based) to validate predicted binding pockets .
  • Metabolite profiling : Use LC-MS to rule out metabolic interference (e.g., CYP450-mediated degradation) .

Q. What methodologies are effective for studying the compound’s SAR, given its complex heterocyclic framework?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with modified piperazino or pyridinyl groups to isolate pharmacophores .
  • Free-energy perturbation (FEP) : Quantify contributions of substituents (e.g., trifluoromethyl vs. chloro groups) to binding affinity .
  • In silico libraries : Generate 3D-QSAR models using CoMFA (Comparative Molecular Field Analysis) to prioritize synthetic targets .

Q. How should researchers address solubility limitations during in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
  • In situ assays : Perform kinetic solubility studies in PBS (pH 7.4) and simulate gastrointestinal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.